![molecular formula C17H16N2O3S B2878670 N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898435-39-7](/img/structure/B2878670.png)
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide” is a chemical compound . It is related to compounds that have been studied as EGFR inhibitors for the treatment of cancer .
Synthesis Analysis
The synthesis of similar compounds involves the generation of labile intermediate 3-aminopyrrole derivatives by regioselective decarboxylation of 3-aminopyrrole-2,4-dicarboxylic acid .Molecular Structure Analysis
The molecular structure of this compound involves a pyrrolo[3,2,1-ij]quinoline core with a 4-oxo group and a benzenesulfonamide moiety .Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide exhibit potent anticancer activities. For instance, a study on the synthesis, molecular structure, and anticancer activity of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives highlighted compound 28, which bears the 8-quinolinyl moiety, showing significant anticancer activity against HCT-116, MCF-7, and HeLa human tumor cell lines. This compound induced apoptosis by promoting cell cycle arrest in the G2/M phase and activating caspase activity (Żołnowska et al., 2018). Another study on novel quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety reported these compounds as potential anticancer and radioprotective agents, with some derivatives showing promising in vitro cytotoxic activity (Ghorab et al., 2007).
Antimicrobial Activity
Compounds featuring the quinoline and sulfonamide moieties have also been synthesized for their antimicrobial properties. A study synthesizing quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives found these compounds to display high activity against Gram-positive bacteria, pointing to their potential as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
The compound acts as an EGFR inhibitor . It binds to the ATP-binding site of EGFR, thereby inhibiting the activation of the intrinsic protein-tyrosine kinase activity of EGFR. This prevents EGFR from undergoing autophosphorylation, which is a necessary step in the signal transduction cascade that leads to DNA synthesis and cell proliferation.
Biochemical Pathways
The inhibition of EGFR leads to a decrease in the activation of downstream signaling pathways such as the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway . These pathways are involved in cell survival, proliferation, angiogenesis, and other processes. Their inhibition can lead to the death of cancer cells, or apoptosis.
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . This can lead to a decrease in tumor size and potentially to the elimination of the cancer.
Future Directions
properties
IUPAC Name |
N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-16-7-6-12-10-14(11-13-8-9-19(16)17(12)13)18-23(21,22)15-4-2-1-3-5-15/h1-5,10-11,18H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERMBNOBMFUDGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.